molecular formula C7H12N2S B1647789 N-ethyl-4,5-dimethyl-1,3-thiazol-2-amine

N-ethyl-4,5-dimethyl-1,3-thiazol-2-amine

Cat. No.: B1647789
M. Wt: 156.25 g/mol
InChI Key: KDNHTDJMCPSAHQ-UHFFFAOYSA-N
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Description

N-Ethyl-4,5-dimethyl-1,3-thiazol-2-amine is a substituted thiazole derivative characterized by an ethyl group attached to the amine nitrogen and methyl groups at positions 4 and 5 of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, driven by their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N-ethyl-4,5-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H12N2S/c1-4-8-7-9-5(2)6(3)10-7/h4H2,1-3H3,(H,8,9)

InChI Key

KDNHTDJMCPSAHQ-UHFFFAOYSA-N

SMILES

CCNC1=NC(=C(S1)C)C

Canonical SMILES

CCNC1=NC(=C(S1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Molecular Structure and Physicochemical Properties

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Thiazol-2-amine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features
4,5-Dimethyl-1,3-thiazol-2-amine C₅H₈N₂S 128.193 H (N), 4,5-dimethyl Base structure; higher polarity
N-Ethyl-4,5-dimethyl-1,3-thiazol-2-amine C₇H₁₂N₂S ~156.25* N-ethyl, 4,5-dimethyl Increased lipophilicity vs. base Estimated
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine C₁₈H₁₉N₂O₃S 343.42 N-aryl, 4-aryl Aromatic bulk; tubulin inhibition
4-Pyridin-2-yl-1,3-thiazol-2-amine C₇H₆N₃S 167.21 4-pyridinyl, H (N) Antimalarial scaffold; π-π interactions
MortaparibMild C₁₇H₁₇N₅OS₂ 395.48 Triazole, methoxyphenyl Dual Mortalin/PARP1 inhibition

*Estimated based on the base compound’s molecular weight (128.193) + ethyl group (C₂H₅, ~28 g/mol).

Key Observations:
  • Steric Effects : The 4,5-dimethyl groups introduce steric hindrance, which may protect the thiazole ring from metabolic degradation compared to simpler analogs like 1,3-thiazol-2-amine .
  • Electronic Effects : The ethyl group is an electron-donating alkyl substituent, contrasting with electron-withdrawing or aromatic groups (e.g., pyridinyl, aryl) in other analogs .
Antiproliferative Activity
  • N,4-Diaryl Derivatives : Compounds like N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibit moderate antiproliferative activity by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4) . The ethyl analog’s simpler structure may reduce potency but improve metabolic stability.
  • Scaffold Optimization : The 4-pyridin-2-yl-1,3-thiazol-2-amine scaffold has been optimized for antimalarial activity, suggesting that substituent choice (alkyl vs. aromatic) critically influences target selectivity .
Enzyme Inhibition
  • MortaparibMild : This derivative demonstrates dual inhibition of Mortalin and PARP1, highlighting the role of complex substituents (e.g., triazole, methoxyphenyl) in multitarget therapies . The ethyl analog’s lack of aromaticity may limit similar interactions but could simplify synthesis.

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